Cas no 1402083-99-1 ((2-phenylphenyl)methanesulfonyl chloride)

(2-Phenylphenyl)methanesulfonyl chloride is a sulfonyl chloride derivative commonly employed as a versatile intermediate in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters. Its key advantages include high reactivity with nucleophiles, enabling efficient functionalization under mild conditions. The biphenyl moiety enhances steric and electronic properties, making it useful in constructing complex molecular architectures. The compound is typically handled under anhydrous conditions due to its moisture sensitivity. Its stability in storage, when properly maintained, ensures consistent performance in reactions such as amidation or esterification. Suitable for pharmaceutical and materials science applications, it offers a reliable route to sulfonyl-containing compounds with precise control over regioselectivity.
(2-phenylphenyl)methanesulfonyl chloride structure
1402083-99-1 structure
Product name:(2-phenylphenyl)methanesulfonyl chloride
CAS No:1402083-99-1
MF:C13H11ClO2S
MW:266.743241548538
CID:6532911
PubChem ID:20472414

(2-phenylphenyl)methanesulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • (2-phenylphenyl)methanesulfonyl chloride
    • 1402083-99-1
    • SCHEMBL11094357
    • EN300-1861070
    • Inchi: 1S/C13H11ClO2S/c14-17(15,16)10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9H,10H2
    • InChI Key: NTZKXRFPGVIUFF-UHFFFAOYSA-N
    • SMILES: ClS(CC1C=CC=CC=1C1C=CC=CC=1)(=O)=O

Computed Properties

  • Exact Mass: 266.0168285g/mol
  • Monoisotopic Mass: 266.0168285g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 328
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 42.5Ų

(2-phenylphenyl)methanesulfonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1861070-0.25g
(2-phenylphenyl)methanesulfonyl chloride
1402083-99-1
0.25g
$708.0 2023-09-18
Enamine
EN300-1861070-2.5g
(2-phenylphenyl)methanesulfonyl chloride
1402083-99-1
2.5g
$1509.0 2023-09-18
Enamine
EN300-1861070-10.0g
(2-phenylphenyl)methanesulfonyl chloride
1402083-99-1
10g
$4729.0 2023-06-02
Enamine
EN300-1861070-5g
(2-phenylphenyl)methanesulfonyl chloride
1402083-99-1
5g
$2235.0 2023-09-18
Enamine
EN300-1861070-5.0g
(2-phenylphenyl)methanesulfonyl chloride
1402083-99-1
5g
$3189.0 2023-06-02
Enamine
EN300-1861070-0.5g
(2-phenylphenyl)methanesulfonyl chloride
1402083-99-1
0.5g
$739.0 2023-09-18
Enamine
EN300-1861070-1.0g
(2-phenylphenyl)methanesulfonyl chloride
1402083-99-1
1g
$1100.0 2023-06-02
Enamine
EN300-1861070-0.1g
(2-phenylphenyl)methanesulfonyl chloride
1402083-99-1
0.1g
$678.0 2023-09-18
Enamine
EN300-1861070-10g
(2-phenylphenyl)methanesulfonyl chloride
1402083-99-1
10g
$3315.0 2023-09-18
Enamine
EN300-1861070-0.05g
(2-phenylphenyl)methanesulfonyl chloride
1402083-99-1
0.05g
$647.0 2023-09-18

Additional information on (2-phenylphenyl)methanesulfonyl chloride

Research Briefing on (2-phenylphenyl)methanesulfonyl chloride (CAS: 1402083-99-1) in Chemical Biology and Pharmaceutical Applications

(2-phenylphenyl)methanesulfonyl chloride (CAS: 1402083-99-1) is a sulfonyl chloride derivative that has garnered significant attention in recent chemical biology and pharmaceutical research due to its versatile reactivity and potential applications in drug discovery and development. This compound serves as a key intermediate in the synthesis of sulfonamide-based molecules, which are widely utilized in medicinal chemistry for their diverse biological activities. Recent studies have explored its utility in targeted covalent inhibitor design, PROTAC (proteolysis targeting chimera) development, and as a building block for functionalized materials.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of (2-phenylphenyl)methanesulfonyl chloride in the development of novel kinase inhibitors. The researchers employed this reagent to introduce a sulfonamide warhead that selectively targets cysteine residues in the ATP-binding pocket of Bruton's tyrosine kinase (BTK). The resulting covalent inhibitors showed improved selectivity profiles compared to first-generation inhibitors, with IC50 values in the low nanomolar range. This work highlights the compound's value in addressing the challenge of off-target effects in covalent drug design.

In the field of targeted protein degradation, a 2024 Nature Chemical Biology publication reported the application of (2-phenylphenyl)methanesulfonyl chloride as a linker in PROTAC molecules. The sulfonyl chloride moiety enabled efficient conjugation between an E3 ligase binder and a target protein ligand, creating bifunctional molecules with enhanced cellular permeability. The study demonstrated successful degradation of several challenging targets, including transcription factors previously considered "undruggable." This represents a significant advancement in the field of targeted protein degradation therapeutics.

From a synthetic chemistry perspective, recent work has focused on optimizing the preparation and handling of (2-phenylphenyl)methanesulfonyl chloride. A 2023 Organic Process Research & Development article detailed improved synthetic routes that increase yield while minimizing hazardous byproducts. The authors also addressed stability concerns, recommending storage conditions under anhydrous argon at -20°C to prevent decomposition. These process improvements are particularly valuable for scale-up in pharmaceutical manufacturing settings.

The compound's mechanism of action primarily involves its reactivity as an electrophile, readily forming covalent bonds with nucleophilic amino acid residues (particularly cysteine) in biological targets. However, a 2024 ACS Chemical Biology study revealed an unexpected secondary mechanism where derivatives of (2-phenylphenyl)methanesulfonyl chloride can participate in π-π stacking interactions with aromatic residues in protein binding pockets. This dual mode of action expands the potential applications of this chemical scaffold in drug design.

Current challenges in the field include improving the selectivity of compounds derived from (2-phenylphenyl)methanesulfonyl chloride and developing more efficient synthetic methodologies. Recent patent filings (2023-2024) indicate growing commercial interest, with applications covering anticancer agents, anti-inflammatory drugs, and antimicrobial compounds. The compound's versatility suggests it will remain an important tool in chemical biology and medicinal chemistry research for the foreseeable future.

Future research directions may explore the use of (2-phenylphenyl)methanesulfonyl chloride in DNA-encoded library technology and the development of next-generation covalent inhibitors with reversible binding properties. The compound's unique structural features continue to inspire innovative applications at the interface of chemistry and biology, making it a valuable asset in modern drug discovery pipelines.

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